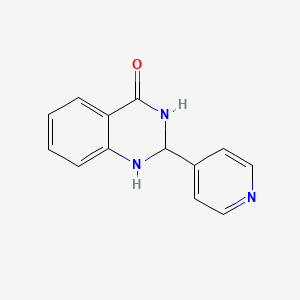

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. Efficient synthesis methods have been developed for related quinazolinone derivatives, showcasing the compound's versatility and the interest in its structural motif for potential applications in materials science and medicinal chemistry (Albrecht et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have revealed diverse molecular packing and intermolecular interactions in the solid state, influencing the material's optical and electronic properties. For instance, Gudasi et al. (2006) have detailed the crystal structure of a closely related ligand, demonstrating the compound's complex structural features and its ability to form coordination compounds with transition metals, which could influence its chemical reactivity and application potential (Gudasi et al., 2006).

Chemical Reactions and Properties

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one participates in various chemical reactions, including coupling reactions and interactions with metal ions, which can modify its physical and chemical properties. For example, Dilebo et al. (2021) synthesized a series of quinazoline derivatives showcasing their antimicrobial and tuberculostatic activities, indicating the compound's reactivity towards biological targets and its potential in therapeutic applications (Dilebo et al., 2021).

Applications De Recherche Scientifique

Anticancer Properties

A series of new 2,4-disubstituted quinazolines, including 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one derivatives, were synthesized and exhibited significant anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents (Pujar Gurubasavaraj & Ali Syed Moshin, 2020). Similarly, the synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives as anti-tumor and anti-microbial agents showed that certain compounds possess selective antibacterial activity, indicating their use as candidates for further development studies (A. F. Eweas, Qasem Mahmoud Aref Abdallah & Mohamed Elbadawy, 2021).

Antimicrobial and Antitubercular Activity

Compounds synthesized from 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one showed promising antimicrobial and antitubercular activities. A series of 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones demonstrated excellent antitubercular activity, highlighting their potential in combating Mycobacterium tuberculosis infections (U. Pandit & A. Dodiya, 2012).

Luminescence and OLED Applications

Novel mono- and dimeric quinazoline derivatives, including the 2-Pyridin-4-yl variant, exhibited strong luminescence behavior, suggesting their potential application in OLED devices. However, rapid device degradation under electrical current was observed, indicating a need for further investigation to harness their full potential (R. Pandey et al., 2017).

Metal Complexation and Catalytic Activities

The ability of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one to form complexes with transition metals was demonstrated, with these complexes showing enhanced antibacterial activity compared to the free ligand. This suggests their potential application in the development of new antimicrobial agents (K. Gudasi et al., 2006).

Propriétés

IUPAC Name |

2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLICPSSNGCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349488 | |

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

CAS RN |

15495-00-8 | |

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

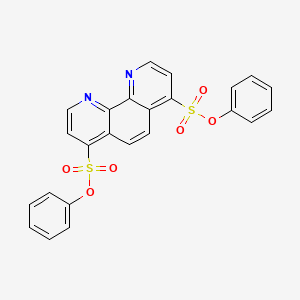

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.